Sodium prop-2-ene-1-sulfinate Sodium prop-2-ene-1-sulfinate
Brand Name: Vulcanchem
CAS No.: 106181-88-8
VCID: VC16692169
InChI: InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1
SMILES:
Molecular Formula: C3H5NaO2S
Molecular Weight: 128.13 g/mol

Sodium prop-2-ene-1-sulfinate

CAS No.: 106181-88-8

Cat. No.: VC16692169

Molecular Formula: C3H5NaO2S

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Sodium prop-2-ene-1-sulfinate - 106181-88-8

Specification

CAS No. 106181-88-8
Molecular Formula C3H5NaO2S
Molecular Weight 128.13 g/mol
IUPAC Name sodium;prop-2-ene-1-sulfinate
Standard InChI InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1
Standard InChI Key YEWHYKOQJJHRFI-UHFFFAOYSA-M
Canonical SMILES C=CCS(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium prop-2-ene-1-sulfinate is systematically named sodium;prop-2-ene-1-sulfinate under IUPAC nomenclature. Its structure features a sulfinate group (-SO₂⁻) bonded to the terminal carbon of an allyl chain, with a sodium counterion stabilizing the charge. Key identifiers include:

  • CAS Numbers: 106181-88-8 (primary), 2495-39-8 (synonym)

  • SMILES: C=CCS(=O)[O-].[Na+]

  • InChIKey: YEWHYKOQJJHRFI-UHFFFAOYSA-M

The compound’s planar geometry and resonance-stabilized sulfinate group contribute to its reactivity in electrophilic and nucleophilic reactions.

Synthesis and Manufacturing

Industrial synthesis of sodium prop-2-ene-1-sulfinate typically involves the sulfonation of allyl chloride using sodium sulfite under controlled conditions. The reaction proceeds via nucleophilic substitution:

CH₂=CHCH₂Cl + Na₂SO₃ → CH₂=CHCH₂SO₃Na + NaCl\text{CH₂=CHCH₂Cl + Na₂SO₃ → CH₂=CHCH₂SO₃Na + NaCl}
ParameterDetailsSource
ReactantsAllyl chloride, sodium sulfite
CatalystsPolyethylene glycol, hydroquinone
Temperature50–80°C
Yield70–85%

This method balances cost-efficiency and scalability, making it favorable for large-scale production.

Physicochemical Properties

Sodium prop-2-ene-1-sulfinate is a white crystalline solid with high water solubility (>500 g/L at 25°C). Key properties include:

PropertyValueSource
Molecular Weight128.13 g/mol
Melting PointDecomposes above 220°C
Density1.04 g/cm³ (25°C)
Solubility (Water)Highly soluble
StabilityHygroscopic; stable under inert atmosphere

The compound’s hygroscopic nature necessitates storage in airtight containers under nitrogen or argon.

Industrial and Chemical Applications

Polymerization and Copolymerization

Sodium prop-2-ene-1-sulfinate acts as a reactive comonomer in vinyl polymerization, enhancing hydrophilicity and ionic conductivity in polymers . For example, its incorporation into polyacrylamide matrices improves water absorption capacity in hydrogels .

Electroplating Additives

In nickel electroplating baths, the compound serves as a brightening agent, refining grain structure and reducing surface roughness. Studies indicate a 30% improvement in deposit brightness at concentrations of 0.1–0.5 g/L .

Organic Synthesis

The sulfinate group participates in Michael additions and radical reactions, enabling the synthesis of sulfone-containing pharmaceuticals and agrochemicals. For instance, it is a precursor to allyl sulfones used in cross-coupling reactions.

Future Research Directions

Emerging applications in bioconjugation chemistry and battery electrolytes warrant further investigation. For example, its potential as a zwitterionic modifier for protein stabilization or as a component in sodium-ion battery electrolytes remains underexplored .

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